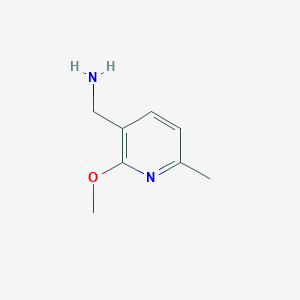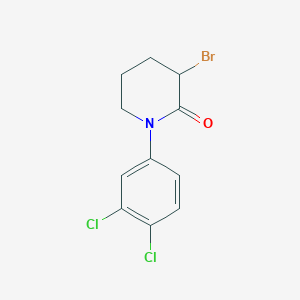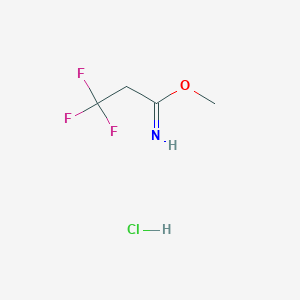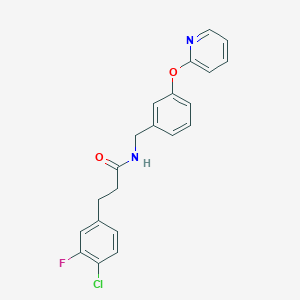
3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of phthalaldehydic acid with various amines. For instance, a compound with a pyrimidine and isobenzofuran moiety was synthesized in high yields and characterized by various techniques including IR, NMR, and X-ray diffraction . This suggests that a similar approach could potentially be applied to synthesize the target compound by reacting appropriate precursors under controlled conditions.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structure of related compounds, revealing details such as space group, unit-cell parameters, and conformation . These studies provide a foundation for understanding how the target compound might crystallize and the potential interactions it may have within a crystal lattice.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For example, a benzimidazoline derivative was used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . This indicates that benzimidazole derivatives can be reactive under certain conditions, which could be relevant for the target compound's reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through different assays. Antioxidant activity, DNA binding affinity, and interaction with dsDNA have been studied, providing insights into the biological activities and chemical behavior of these molecules . Theoretical studies, including molecular docking, have also been performed to predict interactions at the molecular level . These findings can be extrapolated to hypothesize about the properties of "3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol", such as its potential antioxidant capacity and DNA binding characteristics.
科学的研究の応用
Synthesis and Chemical Reactivity
Research on similar compounds has focused on synthesizing new chemical entities with potential biological or catalytic activities. For example, studies have developed methods for the synthesis of new benzofuro[2,3-c]pyrazol-3(1H)-ones, exploring the chemical reactivity of dimethylphenoxy precursors in complex syntheses (Hogale, Shirke, & Kharade, 1995). Similarly, research into redox-active N-heterocyclic carbenes (NHCs) has examined the effects of redox-active functional groups on coordination chemistry and electronic properties, which might parallel investigations into the electronic properties influenced by the dimethylphenoxy and benzimidazolyl groups (Rosen et al., 2009).
Material Science and Organic Electronics
In material science, the exploration of photochemical reactivities of O-acetylated heteroaryl acyloin derivatives, including dimethylphenyl variants, has led to the development of methods for installing benzofuran moieties, which could be relevant for the synthesis or modification of compounds like 3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol for organic electronic applications (Bisht, Singh, Krishnamoorthy, & Nithyanandhan, 2018).
Pharmacological Investigations
On the pharmacological front, compounds with benzimidazole motifs have been investigated for their potential as minor groove-binding agents in DNA, showing antitumor activity. This suggests that similar structures could be explored for therapeutic applications, especially in oncology (Mann et al., 2001). Additionally, studies on beta-adrenoceptor blocking agents, involving derivatives of aryloxypropan-2-ols, hint at the cardiovascular applications of structurally related compounds (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
特性
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-6-5-7-15(2)20(14)25-13-17(24)12-23-19-9-4-3-8-18(19)22-21(23)16-10-11-16/h3-9,16-17,24H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTSXYDZWLLEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)
![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)

![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)

![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3019016.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)

![6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3019022.png)
